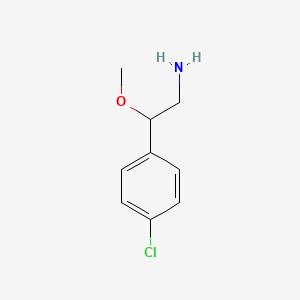

2-(4-Chlorophenyl)-2-methoxyethan-1-amine

Description

2-(4-Chlorophenyl)-2-methoxyethan-1-amine is a chemical compound characterized by its molecular structure, which includes a chlorophenyl group, a methoxy group, and an amine group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRQWTFQGAAMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-methoxyethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorophenol and methanol as the primary starting materials.

Reaction Process: The 4-chlorophenol is first converted to 4-chlorophenyl methoxide through a methylation reaction using methanol in the presence of a strong base such as sodium hydride (NaH).

Amination: The resulting 4-chlorophenyl methoxide is then subjected to amination using ammonia or an amine source under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).

Major Products Formed:

Oxidation: Formation of 2-(4-chlorophenyl)-2-methoxyethan-1-one.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-methoxyethan-1-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of biological systems and as a building block for bioactive molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(4-Chlorophenyl)-2-methoxyethan-1-amine is similar to other compounds with chlorophenyl and amine groups, such as 2-(4-chlorophenyl)ethylamine and 4-chlorophenyl methanol. its unique methoxy group and specific structural arrangement contribute to its distinct properties and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

2-(4-Chlorophenyl)ethylamine

4-Chlorophenyl methanol

2-(4-Chlorophenyl)ethanol

4-Chlorophenylamine

Biological Activity

Overview

2-(4-Chlorophenyl)-2-methoxyethan-1-amine, also known as 4-Chloro-α-(methoxyethyl)aniline, is an organic compound characterized by its unique structure featuring a chlorophenyl group and a methoxyethanamine backbone. The molecular formula is C₉H₁₃ClNO, with a molecular weight of approximately 222.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest its potential psychoactive properties, indicating further investigation into its role as an antidepressant or anxiolytic agent.

The biological activity of this compound may involve:

- Serotonin Receptor Interaction : Evidence suggests that this compound may interact with serotonin receptors, which are crucial in mood regulation.

- Dopaminergic Effects : By influencing dopamine pathways, it may affect reward and pleasure centers in the brain.

Cell Culture Studies

In vitro studies have demonstrated that this compound can act as a non-ionic organic buffering agent, maintaining pH levels conducive to biological activity. This property is essential for various biochemical applications and highlights its versatility in laboratory settings.

Comparison with Similar Compounds

A comparison with structurally related compounds reveals variations in biological activity based on halogen substituents and backbone structures. Below is a summary table:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(3-Chlorophenyl)-2-methoxyethan-1-amine | C₉H₁₃ClNO | Chlorine substituent at the meta position |

| 2-(4-Bromophenyl)-2-methoxyethan-1-amine | C₉H₁₃BrNO | Contains bromine instead of chlorine |

| 3-(4-Chlorophenyl)-3-methoxypropan-1-amine | C₁₀H₁₄ClNO | Features a propanamine backbone |

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antidepressant Activity : A study indicated that compounds similar to this compound showed promise in alleviating symptoms of depression in animal models by modulating serotonin levels.

- Anxiolytic Effects : Research has demonstrated that certain analogs can reduce anxiety-like behaviors in rodents, suggesting a potential therapeutic application for anxiety disorders.

- Neuroprotective Properties : Investigations into neuroprotection revealed that this compound may protect neuronal cells from oxidative stress, a common pathway involved in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.